cis-Bicyclo[3.3.0]octane-3,7-dione (CAS: 74513-16-9) is a highly symmetrical (Cs), conformationally rigid bicyclic diketone classically synthesized via the Weiss-Cook reaction. In industrial and advanced laboratory procurement, it serves as a non-fluxional building block for complex polyquinanes, spiro-fused medicinal scaffolds, and high-Tg polymer precursors. Unlike simpler monocyclic diketones, its locked bicyclopentane geometry and dual reactive ketone centers provide absolute stereocontrol and regiochemical predictability in downstream annulations. This makes it an irreplaceable precursor when precise structural symmetry or quantified thermal stability in derived materials is required .
Substituting cis-bicyclo[3.3.0]octane-3,7-dione with fluxional monocycles like 1,4-cyclohexanedione fails because the latter undergoes rapid chair-chair interconversion, destroying the ability to control and isolate specific spiro-diastereomers in downstream condensations[1]. Furthermore, substituting with its positional isomer, cis-bicyclo[3.3.0]octane-2,6-dione, fundamentally alters the symmetry of the core, leading to completely divergent regiochemical outcomes in complex annulations (such as yielding entirely different diindole architectures in Fischer indolizations) .
In the synthesis of spiro-fused endoperoxides (e.g., trioxaquine precursors), the conformational rigidity of the precursor dictates the isolability of diastereomers. Condensation using fluxional 1,4-cyclohexanedione fails to yield separable stereoisomers due to rapid chair-chair interconversion. Conversely, cis-bicyclo[3.3.0]octane-3,7-dione maintains a fixed conformation, enabling the complete separation of two distinct diastereomeric racemates (exo and endo) [1].
| Evidence Dimension | Diastereomeric separation capability |
| Target Compound Data | 100% separation of two stable trioxane-ketone diastereomers (exo/endo spiro junction). |
| Comparator Or Baseline | 1,4-Cyclohexanedione (yields inseparable/fluxional mixtures). |
| Quantified Difference | Absolute stereocontrol and isolability vs. complete loss of stereochemical resolution. |
| Conditions | Condensation with 1,4-diphenyl-1,3-cyclopentadiene endoperoxide (Me3SiOTf catalyst, -70 °C). |
Essential for medicinal chemistry procurement where strict structure-activity relationship (SAR) profiling requires phase-pure spiro-stereoisomers.
The synthesis of complex polyquinane and propellane frameworks depends heavily on the symmetry of the bicyclic precursor. When subjected to a twofold Fischer indole cyclization, cis-bicyclo[3.3.0]octane-3,7-dione yields a specific mixture of C2-symmetrical and distinct Cs-symmetrical pentaleno-diindoles. Its positional isomer, cis-bicyclo[3.3.0]octane-2,6-dione, yields a completely different pentaleno[1,2-b:4,5-b′]diindole architecture.
| Evidence Dimension | Reaction product skeletal architecture |
| Target Compound Data | Yields pentaleno[2,1-b:5,4-b′]diindole and pentaleno[2,1-b:5,6-b′]diindole cores. |
| Comparator Or Baseline | cis-Bicyclo[3.3.0]octane-2,6-dione (yields pentaleno[1,2-b:4,5-b′]diindole). |
| Quantified Difference | Complete divergence in the resulting polycyclic framework based solely on the ketone positions. |
| Conditions | Twofold Fischer indole cyclization with 1-methyl-1-phenylhydrazine in a low-melting mixture of L-(+)-tartaric acid and N,N′-dimethylurea at 70 °C. |
Buyers targeting specific C2- or Cs-symmetrical polyquinane scaffolds must procure the 3,7-dione, as positional isomers cannot substitute.
The incorporation of rigid bicyclic structures into polymer backbones drastically enhances thermal degradation thresholds. Polycarbonates derived from the spirodiol of cis-bicyclo[3.3.0]octane-3,7-dione exhibit a 95% degradation temperature (Td,95%) reaching up to 350 °C. This exceeds baseline aliphatic or monocyclic diol-derived polycarbonates, which typically degrade at much lower temperatures [1].
| Evidence Dimension | Thermal degradation temperature (Td,95%) |
| Target Compound Data | Td,95% up to 350 °C for derived spiro-polycarbonates. |
| Comparator Or Baseline | Standard aliphatic diol-derived polycarbonates (typically <250-300 °C). |
| Quantified Difference | >50 °C increase in thermal stability without discoloration during high-temperature polycondensation. |
| Conditions | Polycondensation at temperatures up to 280 °C; thermal stability measured via TGA under N2. |
Crucial for materials science procurement aiming to synthesize high-performance, high-Tg engineering plastics that require extreme thermal processability.
Utilizing the compound's fixed conformation to synthesize and isolate specific diastereomeric trioxane-ketones (trioxaquines) for precise structure-activity relationship (SAR) profiling, which is impossible with fluxional monocycles [1].
Serving as the foundational building block in twofold Fischer indole cyclizations to generate intricate, symmetry-specific pentaleno-diindole frameworks for advanced materials and natural product synthesis.
Acting as a rigid spiro-ketal precursor for polycarbonates and polyesters requiring elevated degradation temperatures (Td >350 °C) and high glass-transition temperatures (Tg)[2].
Irritant